p-Toluenesulfonamide, N-(triethylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Toluenesulfonamide, N-(triethylstannyl)-: is an organotin compound that features a sulfonamide group attached to a p-tolyl ring and a triethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide, N-(triethylstannyl)- typically involves the reaction of p-toluenesulfonamide with triethylstannyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
p-Toluenesulfonamide+Triethylstannyl chloride→p-Toluenesulfonamide, N-(triethylstannyl)-+HCl
Industrial Production Methods: While specific industrial production methods for p-Toluenesulfonamide, N-(triethylstannyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Toluenesulfonamide, N-(triethylstannyl)- can undergo nucleophilic substitution reactions where the triethylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or other electrophiles can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides.
Scientific Research Applications
Chemistry:
Catalysis: p-Toluenesulfonamide, N-(triethylstannyl)- can be used as a catalyst or catalyst precursor in organic reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which p-Toluenesulfonamide, N-(triethylstannyl)- exerts its effects depends on the specific application. In catalysis, the triethylstannyl group can facilitate the formation of reactive intermediates. In biological systems, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
p-Toluenesulfonamide: Lacks the triethylstannyl group but shares the sulfonamide functionality.
o-Toluenesulfonamide: Similar structure but with the sulfonamide group in the ortho position.
Benzenesulfonamide: A simpler structure with a sulfonamide group attached to a benzene ring.
Uniqueness: p-Toluenesulfonamide, N-(triethylstannyl)- is unique due to the presence of the triethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or materials.
Properties
CAS No. |
2627-04-5 |
---|---|
Molecular Formula |
C13H23NO2SSn |
Molecular Weight |
376.1 g/mol |
IUPAC Name |
4-methyl-N-triethylstannylbenzenesulfonamide |
InChI |
InChI=1S/C7H8NO2S.3C2H5.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-2;/h2-5H,1H3,(H-,8,9,10);3*1H2,2H3;/q-1;;;;+1 |
InChI Key |
QPNPALJLBQTCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.